molecular formula C33H41N5O4 B11034917 N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}-2-oxoethyl)benzamide

N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}-2-oxoethyl)benzamide

Cat. No.: B11034917
M. Wt: 571.7 g/mol
InChI Key: OASKUHCXKAUAKU-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate.
    • The industrial production methods may vary, but this reaction provides a straightforward approach to obtaining the compound.
  • Chemical Reactions Analysis

      N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide: can undergo various reactions:

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block for synthesizing other compounds.

      Biology: Investigated for potential biological activities (e.g., anti-inflammatory, analgesic, and anticancer effects).

      Medicine: May have therapeutic applications.

      Industry: Used in dye and pigment preparation, analytical reagents, and chemo-sensors.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, its unique structure sets it apart.
    • Further research could explore related compounds and their properties.

    Properties

    Molecular Formula

    C33H41N5O4

    Molecular Weight

    571.7 g/mol

    IUPAC Name

    N-[2-[[1-(cyclohexylcarbamoyl)cyclohexyl]-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide

    InChI

    InChI=1S/C33H41N5O4/c1-24-29(31(41)38(36(24)2)27-19-11-5-12-20-27)37(28(39)23-34-30(40)25-15-7-3-8-16-25)33(21-13-6-14-22-33)32(42)35-26-17-9-4-10-18-26/h3,5,7-8,11-12,15-16,19-20,26H,4,6,9-10,13-14,17-18,21-23H2,1-2H3,(H,34,40)(H,35,42)

    InChI Key

    OASKUHCXKAUAKU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CNC(=O)C3=CC=CC=C3)C4(CCCCC4)C(=O)NC5CCCCC5

    Origin of Product

    United States

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